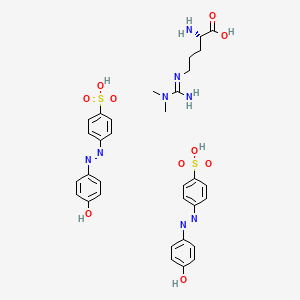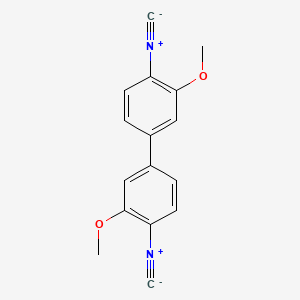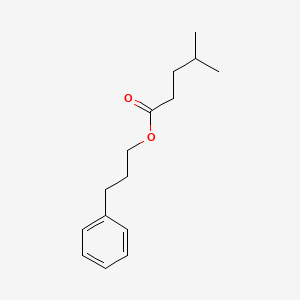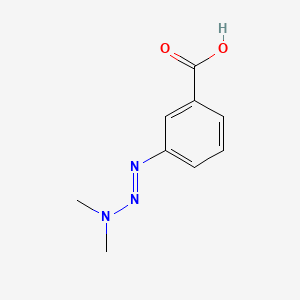
1-(3-Carboxyphenyl)-3,3-dimethyltriazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Carboxyphenyl)-3,3-dimethyltriazene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) attached to an amine group (-NH-)
Preparation Methods
The synthesis of 1-(3-Carboxyphenyl)-3,3-dimethyltriazene typically involves the reaction of 3-carboxyaniline with dimethylamine and a diazotizing agent such as sodium nitrite in an acidic medium. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with dimethylamine to form the desired triazene compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Carboxyphenyl)-3,3-dimethyltriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in diazo coupling reactions.
Biology: The compound’s ability to form stable diazo intermediates makes it useful in biochemical labeling and imaging studies.
Medicine: Research has explored its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to form reactive intermediates that can target cancer cells.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Carboxyphenyl)-3,3-dimethyltriazene involves the formation of reactive diazo intermediates that can interact with various molecular targets. These intermediates can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can disrupt normal cellular functions. This property is particularly useful in therapeutic applications, where the compound can selectively target and kill cancer cells.
Comparison with Similar Compounds
1-(3-Carboxyphenyl)-3,3-dimethyltriazene can be compared with other triazene compounds such as:
1-Phenyl-3,3-dimethyltriazene: Similar structure but lacks the carboxylic acid group, affecting its reactivity and solubility.
1-(4-Carboxyphenyl)-3,3-dimethyltriazene: Similar structure but with the carboxylic acid group in a different position, which can influence its chemical properties and applications.
1-(3,5-Dicarboxyphenyl)-3,3-dimethyltriazene: Contains additional carboxylic acid groups, leading to different reactivity and potential applications. The unique positioning of the carboxylic acid group in this compound provides distinct chemical properties that can be advantageous in specific applications.
Properties
CAS No. |
20241-07-0 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-(dimethylaminodiazenyl)benzoic acid |
InChI |
InChI=1S/C9H11N3O2/c1-12(2)11-10-8-5-3-4-7(6-8)9(13)14/h3-6H,1-2H3,(H,13,14) |
InChI Key |
BCPNATPABYLXNW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




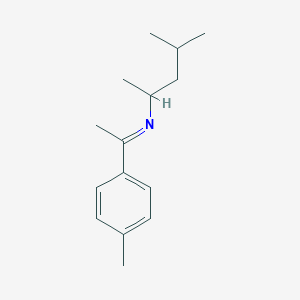
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
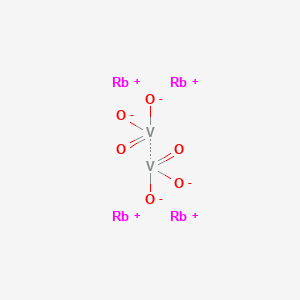
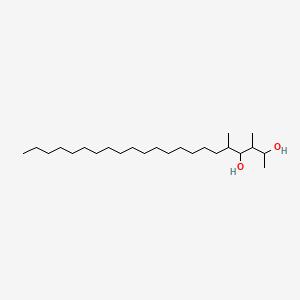
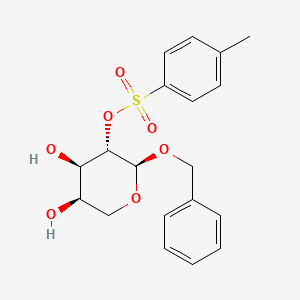


![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
